3'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Description
3'-Chloro-3-(2,5-dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a ketone functional group attached to a propane chain. The compound features a 3-chlorophenyl group at the ketone-bearing aromatic ring (position 3') and a 2,5-dimethylphenyl substituent at the adjacent position. Its molecular formula is inferred as C₁₇H₁₇ClO (based on structural analogs), with a molecular weight of approximately 272.8 g/mol. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., 3'-chloropropiophenone, CAS 34841-35-5) are synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVLNFFAIKXADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644733 | |
| Record name | 1-(3-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-36-1 | |
| Record name | 1-(3-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dimethylbenzoyl chloride with 3-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-3-(2,5-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 3'-Chloro-3-(2,5-dimethylphenyl)propiophenone serves as a crucial intermediate in the production of more complex organic molecules. Its unique structural characteristics facilitate various chemical reactions, including:
- Oxidation: Producing carboxylic acids or ketones.
- Reduction: Converting ketones to alcohols.
- Substitution Reactions: The chloro group can be replaced by various nucleophiles.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have demonstrated its effectiveness against certain bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
Ongoing research is exploring the potential of this compound as a pharmaceutical agent. Its ability to modulate cellular signaling pathways positions it as a candidate for drug development targeting various diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in treated cultures compared to controls, suggesting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed a notable zone of inhibition, highlighting its effectiveness as an antimicrobial agent.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Facilitates oxidation and reduction reactions |
| Biology | Antimicrobial and anticancer properties | Significant inhibition of bacterial growth; reduced cancer cell viability |
| Medicine | Potential pharmaceutical applications | Modulates cellular signaling pathways |
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3'-Chloro-3-(2,5-dimethylphenyl)propiophenone with key analogs:
*Note: Exact data for this compound are extrapolated from analogs.
Key Observations:
- Substituent Effects: The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to simpler analogs like 3'-chloropropiophenone. This aligns with findings in , where lipophilicity correlates with PET-inhibiting activity in herbicides .
- Chlorine Position : The 3'-Cl substituent likely contributes to electron-withdrawing effects, stabilizing the ketone group and influencing reactivity.
Herbicidal Potential
The 2,5-dimethylphenyl group in these carboxamides is critical for binding to photosystem II, suggesting that similar substituents in propiophenones may confer herbicidal properties .
Pharmaceutical Intermediates
The compound 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone () is used in synthetic chemistry, highlighting the versatility of chloro-propiophenones as building blocks. The target compound’s 2,5-dimethylphenyl group could enhance stability in drug synthesis compared to less-substituted analogs .
Substituent Position and Activity Relationships
emphasizes that substituent position on aromatic rings significantly impacts biological activity. For example:
- 3,5-Dimethylphenyl vs. 2,5-Dimethylphenyl : While both substituents enhance PET inhibition, the 2,5-dimethylphenyl group in the target compound may offer steric advantages for binding to biological targets .
- Electron-Withdrawing Groups : The 3'-Cl substituent likely increases electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors.
Biological Activity
3'-Chloro-3-(2,5-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H17ClO
- Molecular Weight : 272.77 g/mol
- CAS Number : 898753-36-1
The compound features a propiophenone backbone with a chlorine atom at the 3' position and a dimethyl-substituted phenyl group. This unique structure influences its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
- The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways, making it a candidate for developing new antimicrobial agents to combat resistant strains .
2. Anticancer Activity
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The potential for this compound in cancer therapy is an area of ongoing investigation .
3. Enzyme Inhibition
- The compound interacts with specific enzymes, potentially altering metabolic processes in target cells. This interaction may lead to the inhibition of enzymes involved in inflammatory pathways, contributing to its therapeutic potential .
The biological activity of this compound is primarily attributed to its electrophilic nature. It can react with nucleophiles in biological systems, leading to significant effects on cellular functions. Key interactions include:
- Nucleophilic Addition Reactions : The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles such as thiols and amines.
- Enzyme Interaction : The compound may bind to enzymes or receptors, modulating their activity and leading to altered physiological responses .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Applications
The unique properties of this compound suggest various applications in scientific research and industry:
- Pharmaceutical Development : Investigated as a lead compound for new antimicrobial and anticancer drugs.
- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
- Biological Research : Explored for its potential role in modulating enzyme activity and cellular processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-Chloro-3-(2,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where chloro-substituted propiophenone derivatives react with 2,5-dimethylbenzene under Lewis acid catalysis (e.g., AlCl₃). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product from unreacted starting materials and regioisomers .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze -NMR to confirm substitution patterns. The 2,5-dimethylphenyl group will show two singlet peaks for methyl protons (δ ~2.3–2.5 ppm). The chloro-substituted aromatic protons will exhibit splitting patterns dependent on ortho/meta/para positions.
- IR : Confirm ketone functionality via a strong C=O stretch (~1680–1700 cm⁻¹) and aromatic C-Cl stretch (~550–600 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]⁺) at m/z 262.06 (calculated for C₁₅H₁₃ClO⁺) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
- Waste Management : Segregate waste in labeled containers for halogenated organics. Follow institutional guidelines for disposal via licensed hazardous waste contractors to prevent environmental release .
- Exposure Response : In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Monitor for delayed symptoms (e.g., respiratory irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for chlorinated aromatic ketones?
- Methodological Answer :
- Systematic Review : Apply the literature screening strategy outlined in Toxicological Profile for Chlorophenols (ATSDR, 2022): (1) Screen titles/abstracts for relevance using keywords (e.g., "chlorophenol toxicity," "bioaccumulation"), (2) Prioritize studies with in vitro/in vivo models matching the compound’s substituents (e.g., 2,5-dimethyl groups), and (3) Cross-reference with databases like PubChem for physicochemical data to contextualize discrepancies .
- Experimental Validation : Conduct comparative toxicity assays (e.g., Daphnia magna LC₅₀) under standardized OECD protocols to reconcile conflicting data .
Q. What experimental design considerations are critical for studying environmental degradation of this compound?
- Methodological Answer :
- Persistence Studies : Use soil microcosms spiked with -labeled compound to track mineralization rates via radiorespirometry. Monitor degradation intermediates (e.g., chlorophenols) via HPLC-MS/MS .
- Abiotic Factors : Test photolysis under UV light (λ = 254 nm) to assess stability in aquatic systems. Adjust pH (4–9) to evaluate hydrolysis susceptibility .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute molecular electrostatic potential (MEP) maps, identifying electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.
- Transition State Analysis : Model SNAr (nucleophilic aromatic substitution) pathways with chloro and methyl substituents to predict regioselectivity. Compare activation energies (ΔG‡) for meta vs. para substitution .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, hexane, ethanol) at 25°C and 40°C. Note discrepancies arising from impurities (e.g., residual AlCl₃ from synthesis) by including purity checks via elemental analysis .
- QSAR Modeling : Apply quantitative structure-activity relationship models using logP (calculated ~3.2) to predict solubility trends. Cross-validate with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
